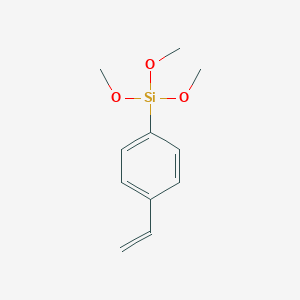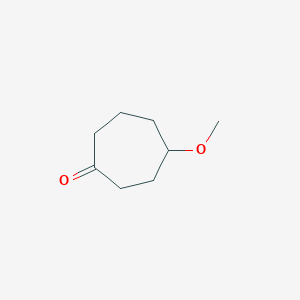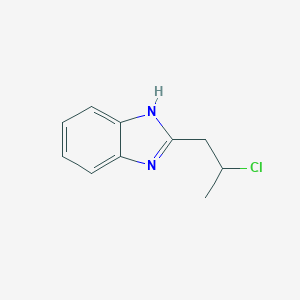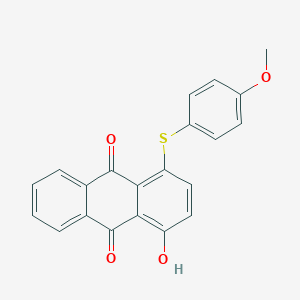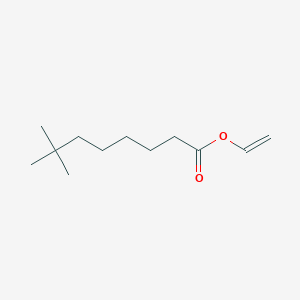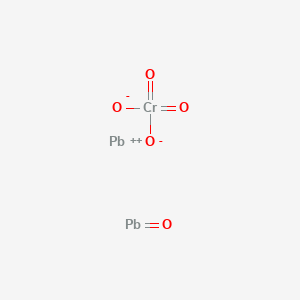![molecular formula C18H21NO2 B096602 2-[bis-(Phenylmethyl)amino]ethyl acetate CAS No. 19520-88-8](/img/structure/B96602.png)
2-[bis-(Phenylmethyl)amino]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[bis-(Phenylmethyl)amino]ethyl acetate is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.37 g/mol . This compound is characterized by the presence of an ethanol backbone substituted with a bis(phenylmethyl)amino group and an acetate ester functional group . It is known for its applications in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis-(Phenylmethyl)amino]ethyl acetate typically involves the reaction of ethanolamine with benzyl chloride to form 2-[bis(phenylmethyl)amino]ethanol. This intermediate is then esterified with acetic anhydride to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution and esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[bis-(Phenylmethyl)amino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 2-[bis(phenylmethyl)amino]ethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[bis-(Phenylmethyl)amino]ethyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations
Wirkmechanismus
The mechanism of action of 2-[bis-(Phenylmethyl)amino]ethyl acetate involves its interaction with specific molecular targets. The bis(phenylmethyl)amino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The acetate ester group may undergo hydrolysis, releasing the active ethanolamine derivative, which can further interact with biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol, 2-[methyl(phenylmethyl)amino]-: Similar structure but with a methyl group instead of a bis(phenylmethyl) group.
Ethanol, 2-[(phenylmethyl)amino]-: Lacks the acetate ester group, making it less reactive in esterification reactions.
Uniqueness
2-[bis-(Phenylmethyl)amino]ethyl acetate is unique due to its combination of the bis(phenylmethyl)amino group and the acetate ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
19520-88-8 |
|---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
2-(dibenzylamino)ethyl acetate |
InChI |
InChI=1S/C18H21NO2/c1-16(20)21-13-12-19(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-11H,12-15H2,1H3 |
InChI-Schlüssel |
DLWLNSLEQLBPMD-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)OCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Key on ui other cas no. |
19520-88-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


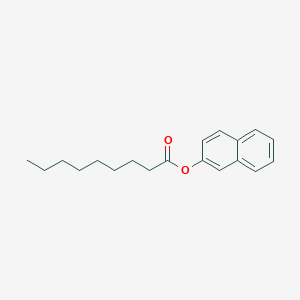
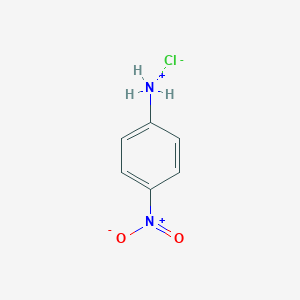
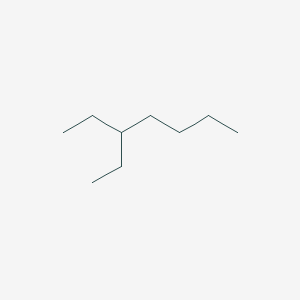
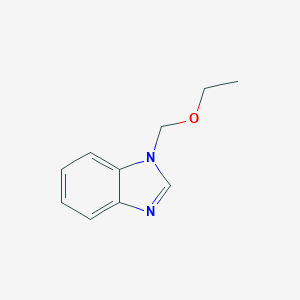
![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)
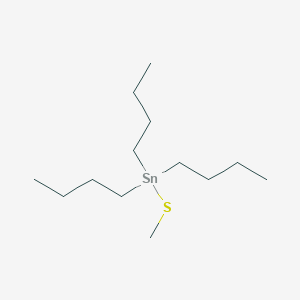
![[3-(methoxymethoxy)phenyl] N-methylcarbamate](/img/structure/B96526.png)
